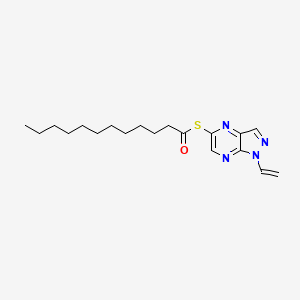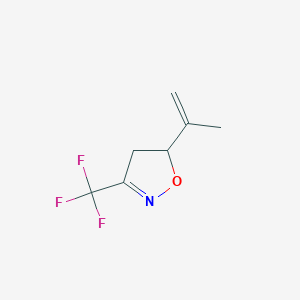
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) dodecanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate, which includes a vinyl group and a dodecanethioate moiety, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate typically involves the formation of the pyrazolopyrazine core followed by the introduction of the vinyl and dodecanethioate groups. One common method involves the reaction of 1-vinyl-1H-pyrazolo[3,4-b]pyrazine with dodecanethiol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The pyrazolopyrazine core can be reduced to form dihydropyrazolopyrazines.
Substitution: The dodecanethioate group can be substituted with other thiol groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Dihydropyrazolopyrazines
Substitution: Various substituted pyrazolopyrazines depending on the nucleophile used.
科学的研究の応用
S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in the treatment of cancer and infectious diseases.
作用機序
The mechanism of action of S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The vinyl group allows for covalent bonding with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The dodecanethioate moiety enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The pyrazolopyrazine core is responsible for the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
Similar Compounds
- Pyrazolo[3,4-b]pyridine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate stands out due to its unique combination of a vinyl group and a dodecanethioate moiety. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and improved membrane permeability, which are not commonly observed in other similar compounds .
特性
CAS番号 |
133280-17-8 |
|---|---|
分子式 |
C19H28N4OS |
分子量 |
360.5 g/mol |
IUPAC名 |
S-(1-ethenylpyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate |
InChI |
InChI=1S/C19H28N4OS/c1-3-5-6-7-8-9-10-11-12-13-18(24)25-17-15-20-19-16(22-17)14-21-23(19)4-2/h4,14-15H,2-3,5-13H2,1H3 |
InChIキー |
DXGHDLQDIZUYAC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)SC1=CN=C2C(=N1)C=NN2C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one](/img/structure/B12906780.png)











